![molecular formula C14H18ClN3S B2470140 5-(4-chlorophenyl)-4-hexyl-4H-1,2,4-triazole-3-thiol CAS No. 379726-37-1](/img/structure/B2470140.png)
5-(4-chlorophenyl)-4-hexyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
The compound “5-(4-chlorophenyl)-4-hexyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The triazole ring is substituted with a 4-chlorophenyl group, a hexyl group, and a thiol group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, the 4-chlorophenyl group, the hexyl group, and the thiol group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The triazole ring, the 4-chlorophenyl group, the hexyl group, and the thiol group could all potentially participate in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility, and stability .Scientific Research Applications
Antiviral Activity
The synthesis and evaluation of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides revealed promising antiviral properties . Specifically, compounds 7b and 7i demonstrated anti-tobacco mosaic virus (TMV) activity. This finding suggests that this compound class could be explored further for antiviral drug development.
Agricultural Applications
Sulfonamide derivatives, including those containing the 1,3,4-thiadiazole moiety, have been explored for agricultural purposes. While not specifically mentioned for this compound, related derivatives have exhibited herbicidal properties . Investigating its potential as an agrochemical could be worthwhile.
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure with the compound , have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Specifically, the oxidative removal of the N-ethoxymethyl group of chlorfenapyr by mixed function oxidases forms an active compound that uncouples oxidative phosphorylation at the mitochondria, resulting in disruption of ATP production, cellular death, and ultimately organism mortality .
Biochemical Pathways
For instance, indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants, has diverse biological and clinical applications .
Pharmacokinetics
For instance, a study on the α-antagonist 4-amino-5-(4-fluorophenyl)-6,7-dimethoxy-2-[4-(morpholinocarbonyl)-perhydro-1,4-diazepin-1-yl]quinoline showed that it exhibits nonlinear oral pharmacokinetics in humans .
Result of Action
Similar compounds, such as hydrazine-coupled pyrazoles, have shown potent in vitro antileishmanial and in vivo antimalarial activities .
Action Environment
For instance, the efficacy of chlorfenapyr, a pesticide, can be influenced by factors such as temperature and pH .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-chlorophenyl)-4-hexyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3S/c1-2-3-4-5-10-18-13(16-17-14(18)19)11-6-8-12(15)9-7-11/h6-9H,2-5,10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPLAVBQPRIAKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=NNC1=S)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-4-hexyl-4H-1,2,4-triazole-3-thiol |
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